7-methoxy-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 355.4 g/mol. The compound is characterized by its intricate structure, which includes a quinazolinone core modified with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 7-methoxy-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step synthetic pathways. While specific methods for this compound are not detailed in the available literature, similar compounds are often synthesized through:
Technical details regarding reaction conditions (temperature, solvents, catalysts) and yields would typically be optimized based on the specific reagents used.
The molecular structure of 7-methoxy-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can be represented using various chemical notation systems:
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NN=CO4
CXZMWPUDJDOWFI-UHFFFAOYSA-N
The structure features multiple rings and functional groups that contribute to its chemical properties and biological activity. The presence of nitrogen atoms in the oxadiazole and piperidine rings suggests potential interactions with biological targets.
7-methoxy-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one may undergo various chemical reactions typical for compounds with similar structures:
Technical details regarding specific reaction conditions and products would depend on experimental setups.
The physical and chemical properties of 7-methoxy-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one include:
Further analyses such as melting point determination and spectroscopic characterization (NMR, IR) would provide additional insights into its properties.
This compound has potential applications in various scientific fields:
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8